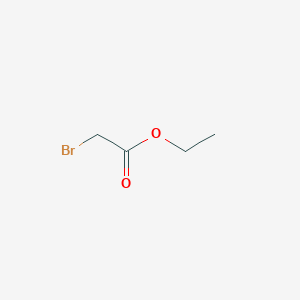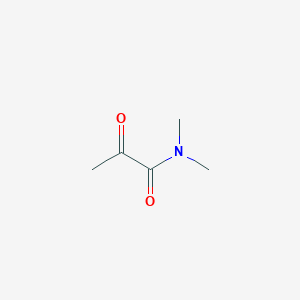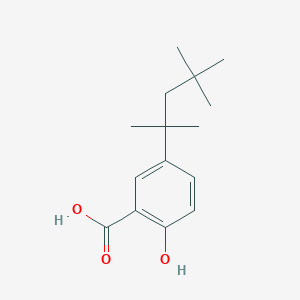
5-tert-Octylsalicylic Acid
Descripción general
Descripción
5-tert-Octylsalicylic Acid is a chemical compound. It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 5-tert-Octylsalicylic Acid includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . More detailed structural analysis would require specific experimental data or computational modeling.Aplicaciones Científicas De Investigación
Treatment of Inflammatory Bowel Diseases : 5-ASA is extensively used in treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis. It's known for inhibiting cytokines and inflammatory mediators, with peroxisome proliferator-activated receptor-γ (PPAR-γ) mediating its therapeutic action in the intestine (Rousseaux et al., 2005).
Biosensor Development : An amperometric biosensor for determining 5-ASA concentration has been developed. This biosensor is particularly suitable for routine analysis of 5-ASA, as it is simple, sensitive, specific, and does not require expensive equipment (Akkaya et al., 2009).
Drug Delivery Systems : Research has focused on the creation of colon-specific prodrugs of 5-ASA to ensure targeted delivery to the colon, necessary for treating diseases like Crohn's and ulcerative colitis. One such development is 5-aminosalicyl-taurine (5-ASA-Tau), which shows promise as a nonabsorbable and stable prodrug in the upper intestine, releasing 5-ASA in the colon (Jung et al., 2003).
Inhibitory Effects on Inflammatory Responses : 5-ASA has been found to inhibit inflammatory responses by suppressing the activity of JNK and p38 in murine macrophages. This anti-inflammatory effect is primarily regulated by the inhibition of JNKs and p38 pathways rather than the NF-κB pathway (Qu et al., 2017).
Analytical/Bioanalytical Methods : Various analytical and bioanalytical methods have been developed for the quantification of 5-ASA, including high-efficiency liquid chromatography and UV/visible spectrophotometric techniques. These methods are important for quality control and quantification of 5-ASA in pharmaceutical forms and biological fluids (Tavares Junior et al., 2020).
Propiedades
IUPAC Name |
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)9-15(4,5)10-6-7-12(16)11(8-10)13(17)18/h6-8,16H,9H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSJUURIAOOSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396335 | |
| Record name | 5-tert-Octylsalicylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Octylsalicylic Acid | |
CAS RN |
16094-35-2 | |
| Record name | 5-tert-Octylsalicylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)

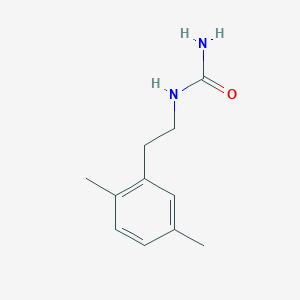





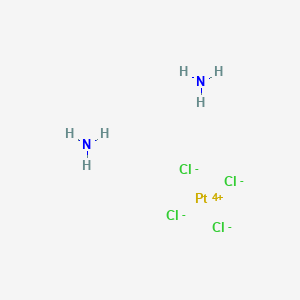
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


